

Commercial Suppliers and Availability of Fluphenazine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Fluphenazine-d8**, a deuterated analog of the antipsychotic medication Fluphenazine. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, stable isotope-labeled internal standards for quantitative bioanalytical studies. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Its mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1][2] Accurate quantification of Fluphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as **Fluphenazine-d8**, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing and instrument response. **Fluphenazine-d8**'s physical and chemical properties are nearly identical to Fluphenazine, but its increased mass allows for clear differentiation in a mass spectrometer.

Commercial Availability of Fluphenazine-d8



Fluphenazine-d8 is available from several commercial suppliers, primarily as a research chemical or analytical standard. It is typically supplied as the dihydrochloride salt or in a solution. The following table summarizes the offerings from various suppliers.

| Supplier | Product Name | Catalog Number | Form | Purity/Isotopic Enrichment |
|--------------------------------|--|----------------------|--------------------------|--|
| LGC Standards | Fluphenazine-d8 Dihydrochloride | TRC-F598330- 10MG | Neat | >95% (HPLC) |
| VIVAN Life Sciences | Fluphenazine Dihcl D8 | VLDL-02147 | Not Specified | Not Specified |
| MedchemExpres s | Fluphenazine-d8 | HY-119980S | Solid | 99.12% (HPLC), Isotopic Enrichment: 97.8% |
| Sigma-Aldrich (Cerilliant®) | Fluphenazine-D8 dihydrochloride solution | F-083-1ML | 100 μg/mL in methanol | Certified Reference Material |
| Pharmaffiliates | Fluphenazine-d8 Dihydrochloride | PA STI 088141 | Not Specified | Not Specified |

Experimental Protocol: Quantification of Fluphenazine in Human Plasma using Fluphenazine-d8 by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of Fluphenazine in human plasma using **Fluphenazine-d8** as an internal standard. The method is based on protein precipitation for sample preparation followed by analysis with a UPLC-MS/MS system.

Materials and Reagents

- Fluphenazine reference standard
- Fluphenazine-d8 internal standard



- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Deionized water, 18 MΩ·cm or higher

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluphenazine and
 Fluphenazine-d8 by dissolving the appropriate amount of each compound in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Fluphenazine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Fluphenazine-d8** stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.
- To 100 μL of plasma in each tube, add 10 μL of the internal standard working solution (100 ng/mL Fluphenazine-d8).
- For calibration standards, add the appropriate volume of the Fluphenazine working standard solutions. For blank samples, add 10 μ L of the 50:50 acetonitrile/water mixture.
- Add 300 μL of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex each tube for 30 seconds.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.



LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A UPLC system, such as a Waters Acquity UPLC.
- Column: A reversed-phase column suitable for the analysis of basic compounds, for example, a Waters Acquity UPLC HSS T3 1.8 μm, 2.1 x 50 mm column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 95% A
 - 0.5-1.5 min: Linear gradient to 5% A
 - 1.5-2.0 min: Hold at 5% A
 - 2.0-2.1 min: Return to 95% A
 - 2.1-3.0 min: Re-equilibration at 95% A
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters TQD.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Fluphenazine: 438.3 > 143.1 (Quantifier), 438.3 > 171.1 (Qualifier)
 - **Fluphenazine-d8**: 446.3 > 143.1 (or other appropriate fragment)



• Source Temperature: 150°C.

• Desolvation Temperature: 450°C.

Desolvation Gas Flow: 800 L/hr.

Cone Gas Flow: 50 L/hr.

Data Analysis

- Integrate the peak areas for the quantifier MRM transitions of Fluphenazine and Fluphenazine-d8.
- Calculate the peak area ratio of Fluphenazine to **Fluphenazine-d8**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
- Determine the concentration of Fluphenazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows Dopamine D2 Receptor Signaling Pathway

Fluphenazine's primary therapeutic effect is mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the D2 receptor, which Fluphenazine inhibits.





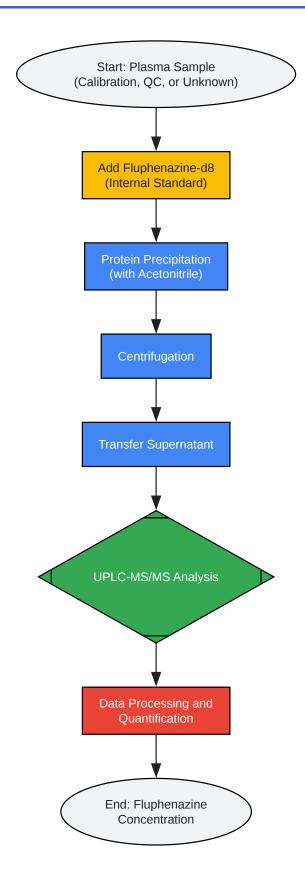
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Caption: Dopamine D2 Receptor Signaling Pathway and its inhibition by Fluphenazine.

Experimental Workflow for Fluphenazine Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of Fluphenazine in plasma samples using **Fluphenazine-d8** as an internal standard.





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Caption: Experimental workflow for the quantification of Fluphenazine in plasma.



Conclusion

Fluphenazine-d8 is readily available from several commercial suppliers as a high-purity stable isotope-labeled internal standard. Its use in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for demanding research and drug development applications. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for scientists to develop and validate robust quantitative assays for Fluphenazine in biological matrices. As with any analytical method, it is crucial to perform thorough validation to ensure its performance meets the specific requirements of the intended application.

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